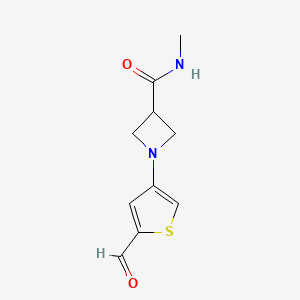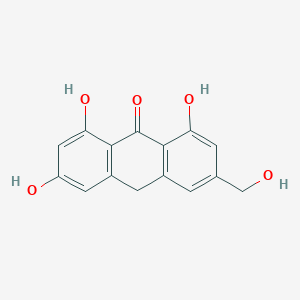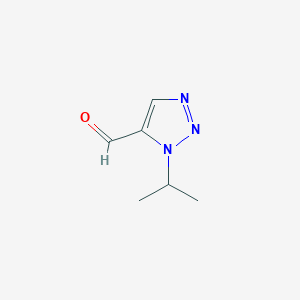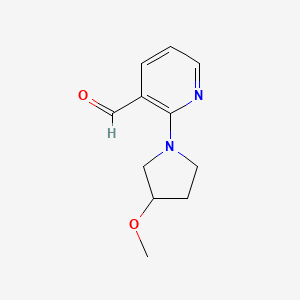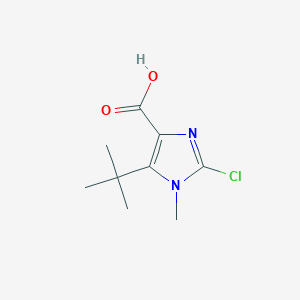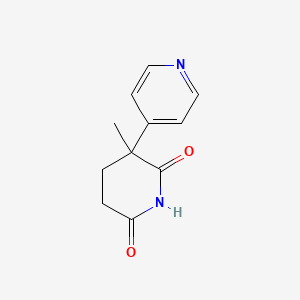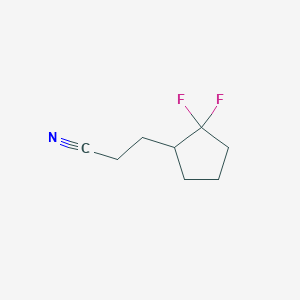
4-(Cyclopropylmethoxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethoxy)butan-1-amine is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of a cyclopropylmethoxy group attached to a butan-1-amine backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Cyclopropylmethoxy)butan-1-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-bromobutan-1-amine with cyclopropylmethanol under basic conditions. The reaction typically proceeds as follows:
Nucleophilic Substitution: 4-bromobutan-1-amine reacts with cyclopropylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) for several hours.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Cyclopropylmethoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, K2CO3), acids (e.g., HCl, H2SO4), and solvents (e.g., DMF, THF). Reaction conditions vary depending on the desired transformation.
Scientific Research Applications
4-(Cyclopropylmethoxy)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)butan-1-amine can be compared with other similar compounds, such as:
4-(Methoxy)butan-1-amine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
4-(Cyclopropylmethoxy)butan-2-amine: Similar structure but with the amine group at a different position, leading to variations in reactivity and applications.
Cyclopropylmethanol: A precursor in the synthesis of this compound, with distinct properties and uses.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)butan-1-amine |
InChI |
InChI=1S/C8H17NO/c9-5-1-2-6-10-7-8-3-4-8/h8H,1-7,9H2 |
InChI Key |
GEUPZFSHTHDAQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13156464.png)
